2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of Bromine, Methyl, and Trifluoromethyl Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Synthesis of the Thienopyrimidine Moiety: This involves the cyclization of a thiophene derivative with a suitable amidine or guanidine under high-temperature conditions.
Coupling of the Pyrazole and Thienopyrimidine Units: This step is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- **2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE imparts unique electronic properties, making it distinct from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF3N5O2S/c1-4-9-5-10-14(28-9)21-8(3)25(15(10)27)22-11(26)6-24-7(2)12(17)13(23-24)16(18,19)20/h5H,4,6H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEUWHXPMSTSRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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